molecular formula C20H35NO13 B1143818 Validamycin D CAS No. 12650-67-8

Validamycin D

Cat. No.: B1143818
CAS No.: 12650-67-8
M. Wt: 497.491
InChI Key:
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Description

Validamycin D is an antibiotic and fungicide produced by the bacterium Streptomyces hygroscopicus. It is primarily used as an inhibitor of the enzyme trehalase, which plays a crucial role in the metabolism of trehalose, a sugar found in many organisms. This compound is widely used in agriculture to control diseases such as sheath blight in rice and damping-off in cucumbers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Validamycin D is typically produced through fermentation processes involving Streptomyces hygroscopicus. The bacterium is cultured under specific conditions that promote the production of this compound. The fermentation broth is then subjected to various purification steps to isolate the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces hygroscopicus. The fermentation process is carried out in bioreactors under controlled conditions of temperature, pH, and nutrient supply. After fermentation, the broth is processed to extract and purify this compound, which is then formulated into various agricultural products .

Chemical Reactions Analysis

Types of Reactions

Validamycin D undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and degradation in various environments .

Common Reagents and Conditions

Major Products

The major products formed from the chemical reactions of this compound include validoxylamine A, valienamine, and other related aminocyclitol compounds. These products are often intermediates in the biosynthesis or degradation pathways of this compound .

Mechanism of Action

Validamycin D exerts its effects primarily by inhibiting the enzyme trehalase. Trehalase is responsible for the hydrolysis of trehalose into glucose. By inhibiting this enzyme, this compound disrupts the metabolism of trehalose, leading to the accumulation of trehalose and subsequent metabolic imbalances. This inhibition affects various physiological processes in fungi and insects, making this compound an effective fungicide and insecticide .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOSEJASWWCMOA-VLWZCVIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12650-67-8
Record name Validamycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Customer
Q & A

Q1: How does Validamycin D interact with its target and what are the downstream effects?

A: this compound is a potent inhibitor of trehalase, an enzyme crucial for the hydrolysis of trehalose. [, ] While the exact mechanism for this compound is not detailed in the provided abstracts, its structural similarity to Validamycin A, a known competitive inhibitor of trehalase, suggests a similar mode of action. [, ] By inhibiting trehalase, this compound prevents the breakdown of trehalose, potentially disrupting energy metabolism and other cellular processes in target organisms like the fungus Rhizoctonia solani. []

Q2: What is the relationship between the structure of this compound and its activity compared to other Validamycins?

A: this compound shares a common aglycone core with other Validamycins like Validamycin A and Validamycin F. [, ] The key structural difference lies in the glycosylation pattern. This compound possesses an α-D-glucosyl residue linked to the aglycone, while Validamycin A contains a β-D-glucosyl residue. [] This difference in glycosidic linkage significantly impacts the uptake and potentially the inhibitory activity of these compounds. Research suggests that the β-linkage in Validamycin A makes it more favorable for cellular uptake compared to the α-linkage in this compound. [] This highlights how subtle structural variations within the Validamycin family can influence their biological activity and pharmacokinetic properties.

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